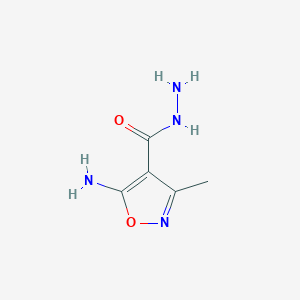

1-(4-Hydroxyindolin-1-YL)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

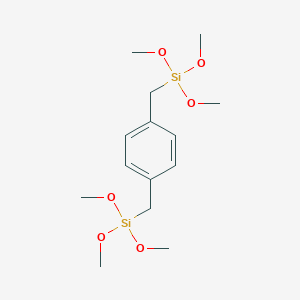

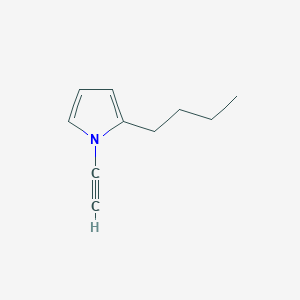

1-(4-Hydroxyindolin-1-yl)ethanone is a compound that has garnered interest due to its structural features and potential chemical applications. While specific studies directly on this compound are scarce, insights can be drawn from research on similar hydroxyindolinyl ethanones and related structures.

Synthesis Analysis

Synthesis methods for compounds similar to 1-(4-Hydroxyindolin-1-yl)ethanone often involve oxidative coupling or cyclization reactions. For example, an efficient one-pot method for synthesizing anti-α,β-epoxy ketones from related compounds has been developed, using a modified Darzen reaction under oxidative conditions, which may offer insights into potential synthesis routes for 1-(4-Hydroxyindolin-1-yl)ethanone (Chauhan et al., 2017).

Molecular Structure Analysis

Structural and vibrational spectroscopic studies, including single crystal X-ray diffraction and NMR spectral analysis, provide detailed insights into the molecular structure of related compounds. These techniques, along with DFT computations, have been utilized to investigate the structure of novel quinolinyl ethanones, which can inform the structural analysis of 1-(4-Hydroxyindolin-1-yl)ethanone (Murugavel et al., 2016).

Chemical Reactions and Properties

Research on similar compounds has highlighted various chemical reactions, including Mannich base formation via regioselective substitution reactions, which could be relevant for modifying or synthesizing derivatives of 1-(4-Hydroxyindolin-1-yl)ethanone (Aljohani et al., 2019).

Physical Properties Analysis

The physical properties of compounds structurally related to 1-(4-Hydroxyindolin-1-yl)ethanone, such as crystallization behavior and thermal stability, can be studied using techniques like X-ray crystallography and TGA/DSC. These analyses help in understanding the material's stability, polymorphism, and phase transitions (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for undergoing various organic reactions, can be inferred from studies on related hydroxyquinoline and oxindole derivatives. Oxidative coupling and cascade arylhydroxylation of activated alkenes have been employed to synthesize hydroxyl-containing oxindoles and quinolinones, offering insights into the chemical behavior of 1-(4-Hydroxyindolin-1-yl)ethanone (Zhang et al., 2020).

Applications De Recherche Scientifique

Antifungal Activity : The compound has been studied for its antifungal properties. Novel metal complexes of ligands related to 1-(4-Hydroxyindolin-1-yl)ethanone, such as APEHQ, were synthesized and found to exhibit significant antifungal activity against various fungi, indicating potential applications in antifungal treatments (Raj & Patel, 2015).

Cancer Treatment Research : A derivative of 1-(4-Hydroxyindolin-1-yl)ethanone, 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, has been identified as a DNA-dependent protein kinase inhibitor. It's been shown to enhance the cytotoxicity of agents that induce DNA double-strand breaks, suggesting its potential use in cancer treatment strategies (Kashishian et al., 2003).

Synthesis and Characterization : Research has been conducted on the microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone, closely related to 1-(4-Hydroxyindolin-1-yl)ethanone. This study provides insights into efficient synthetic routes and characterization of similar compounds (Aljohani et al., 2019).

Cytotoxic Activity and Fluorescence Properties : The cytotoxic activity and fluorescence properties of 3-hydroxyquinolin-4(1H)-ones, related to the compound of interest, have been synthesized and evaluated. This research contributes to understanding the potential medical applications of similar compounds (Kadrić et al., 2014).

Antimicrobial Activity : Another derivative, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, has been synthesized and evaluated for antimicrobial activity. This points to possible applications in developing new antimicrobial agents (Wanjari, 2020).

Safety and Hazards

Orientations Futures

The future directions for “1-(4-Hydroxyindolin-1-YL)ethanone” and similar compounds could involve further exploration of their synthesis, as well as their computational studies and pharmacological effects . Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Propriétés

IUPAC Name |

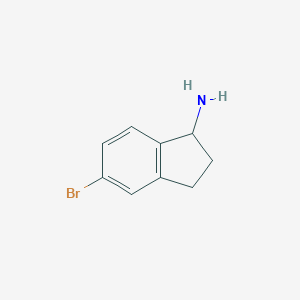

1-(4-hydroxy-2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(12)11-6-5-8-9(11)3-2-4-10(8)13/h2-4,13H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCNHZXRXZCZKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598939 |

Source

|

| Record name | 1-(4-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxyindolin-1-YL)ethanone | |

CAS RN |

192061-82-8 |

Source

|

| Record name | 1-(4-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)

![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)